molecular formula C7H7BrClNO2S B13241674 (3-Bromo-2-chlorophenyl)methanesulfonamide

(3-Bromo-2-chlorophenyl)methanesulfonamide

Cat. No.: B13241674
M. Wt: 284.56 g/mol
InChI Key: GQHOEGHHNKGTJV-UHFFFAOYSA-N
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Description

(3-Bromo-2-chlorophenyl)methanesulfonamide (CAS: 1566990-62-2) is a halogenated aromatic sulfonamide with the molecular formula C₇H₇BrClNO₂S and a molecular weight of 284.56 g/mol . Its structure features a phenyl ring substituted with bromine at the 3-position and chlorine at the 2-position, linked to a methanesulfonamide group. This compound’s halogen substituents contribute to its electronic and steric properties, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

(3-bromo-2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

GQHOEGHHNKGTJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-chlorophenyl)methanesulfonamide typically involves the reaction of 3-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-Bromo-2-chloroaniline+Methanesulfonyl chloride(3-Bromo-2-chlorophenyl)methanesulfonamide\text{3-Bromo-2-chloroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{(3-Bromo-2-chlorophenyl)methanesulfonamide} 3-Bromo-2-chloroaniline+Methanesulfonyl chloride→(3-Bromo-2-chlorophenyl)methanesulfonamide

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-2-chlorophenyl)methanesulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Bromo-2-chlorophenyl)methanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to investigate its biological activity and potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to target proteins or enzymes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include other halogenated phenyl methanesulfonamides, such as:

(2-Chlorophenyl)methanesulfonamide : Lacks the 3-bromo substituent, reducing molecular weight (238.66 g/mol) and steric bulk.

(4-Fluoro-3-chlorophenyl)methanesulfonamide : Introduces fluorine, which is smaller and more electronegative than bromine.

Table 1: Key Properties of Selected Analogues
Compound Molecular Weight (g/mol) Halogen Substituents Key Structural Differences
(3-Bromo-2-chlorophenyl)methanesulfonamide 284.56 3-Br, 2-Cl Reference compound
(2-Chlorophenyl)methanesulfonamide 238.66 2-Cl No bromine, lower lipophilicity
(3-Bromophenyl)methanesulfonamide 229.09 3-Br No chlorine, reduced steric hindrance
(4-Fluoro-3-chlorophenyl)methanesulfonamide 242.64 3-Cl, 4-F Fluorine substitution, smaller substituent

Electronic and Steric Effects

  • Bromine vs. Its lower electronegativity (compared to Cl) may alter electron-withdrawing effects on the sulfonamide group.
  • Positional Isomerism : The 2-chloro and 3-bromo substitution pattern creates a unique steric environment compared to isomers like (2-bromo-3-chlorophenyl)methanesulfonamide. This could influence crystal packing (relevant for X-ray diffraction studies ) or solubility.

Biological Activity

(3-Bromo-2-chlorophenyl)methanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which may enhance its interaction with biological targets. Here, we explore its biological activity, mechanisms of action, and applications in various fields.

The chemical structure of (3-Bromo-2-chlorophenyl)methanesulfonamide can be represented as follows:

C7H7BrClN2O2S\text{C}_7\text{H}_7\text{BrClN}_2\text{O}_2\text{S}

This compound features a methanesulfonamide group, which is known for its ability to interact with various enzymes and receptors.

The mechanism of action of (3-Bromo-2-chlorophenyl)methanesulfonamide primarily involves:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anti-inflammatory effects.
  • Binding Affinity : The presence of bromine and chlorine atoms may enhance the compound's binding affinity to specific molecular targets, thereby increasing its biological efficacy.

Antimicrobial Activity

Research indicates that sulfonamides, including (3-Bromo-2-chlorophenyl)methanesulfonamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

StudyOrganismIC50 Value (µM)Mechanism
E. coli10Dihydropteroate synthase inhibition
S. aureus5Folate synthesis disruption

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in human cell lines.

StudyCell LineIC50 Value (µM)Effect
Human macrophages15Reduced IL-6 production
Fibroblasts12Decreased TNF-α secretion

Case Study 1: Antibacterial Efficacy

In a study conducted by Zhang et al., (3-Bromo-2-chlorophenyl)methanesulfonamide was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 5 µM, demonstrating its potential as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of (3-Bromo-2-chlorophenyl)methanesulfonamide resulted in a marked decrease in paw swelling and pro-inflammatory cytokine levels compared to control groups .

Applications in Research and Industry

(3-Bromo-2-chlorophenyl)methanesulfonamide serves multiple applications across various fields:

  • Medicinal Chemistry : It is used as a building block for synthesizing new pharmaceuticals with enhanced bioactivity.
  • Biological Research : The compound acts as a tool for studying enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.
  • Material Science : Its unique chemical properties make it suitable for developing advanced materials such as polymers and coatings.

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